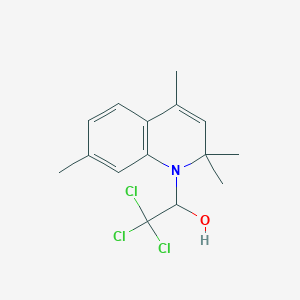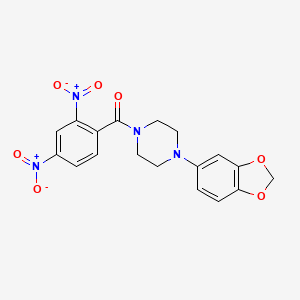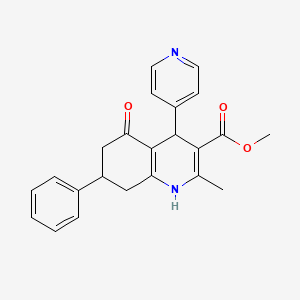
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol, also known as TCDDOH, is a synthetic compound that has been widely used in scientific research. TCDDOH is a derivative of quinoline and has been used as a tool for studying the biochemical and physiological effects of various compounds.
Wirkmechanismus
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol acts as an agonist for the AhR pathway. When 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol binds to the AhR, it induces the expression of various genes that are involved in the regulation of physiological processes. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol also induces the expression of cytochrome P450 enzymes, which are involved in the metabolism of various compounds.
Biochemical and Physiological Effects:
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has been shown to induce the expression of various genes involved in the regulation of physiological processes, including the immune system, the nervous system, and the cardiovascular system. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has also been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of various compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol in lab experiments include its ability to induce the expression of various genes involved in the regulation of physiological processes and its ability to induce the expression of cytochrome P450 enzymes. The limitations of using 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol in lab experiments include its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
For the use of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol in scientific research include the development of new compounds that can selectively activate or inhibit the AhR pathway, the development of new methods for the synthesis of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol, and the investigation of the potential therapeutic applications of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol and its potential toxicity.
Synthesemethoden
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol can be synthesized through a multi-step process. The first step involves the synthesis of 2,2,2-trichloroethyl chloroformate from 2,2,2-trichloroethanol and phosgene. The second step involves the reaction of 2,2,2-trichloroethyl chloroformate with 2,2,4,7-tetramethylquinoline to form 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl chloroformate. The final step involves the reaction of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl chloroformate with sodium hydroxide to form 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has been used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has been used to study the effects of compounds on the aryl hydrocarbon receptor (AhR) pathway, which is involved in the regulation of various physiological processes. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has also been used to study the effects of compounds on the expression of cytochrome P450 enzymes, which are involved in the metabolism of various compounds.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO/c1-9-5-6-11-10(2)8-14(3,4)19(12(11)7-9)13(20)15(16,17)18/h5-8,13,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHXOILQZFBSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(C(Cl)(Cl)Cl)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide](/img/structure/B5152537.png)
![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)

![tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate](/img/structure/B5152562.png)
![1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine](/img/structure/B5152563.png)
![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5152569.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5152570.png)

![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152594.png)
![(2,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5152602.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine](/img/structure/B5152604.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5152606.png)
![N-(2,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5152623.png)
![1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5152639.png)